Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate typically involves the reaction of 6-aminopyridine with tert-butyl 3-azetidine-1-carboxylate under specific conditions. One common method includes the use of palladium on carbon (Pd/C) as a catalyst in ethanol, with hydrogen gas (H2) being introduced to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate is used as an intermediate for the preparation of more complex molecules .
Biology and Medicine: It can be used as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can bind to certain enzymes or receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate is unique due to its specific structure, which includes an azetidine ring and an aminopyridine moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZBYNYTJNRVGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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